Difluorobis(2-methylpropyl)silane
Description
This molecule features a central silicon atom bonded to two fluorine atoms and two 2-methylpropyl (isobutyl) groups. Its structure combines the steric bulk of branched alkyl groups with the electronegativity of fluorine, influencing its reactivity, thermal stability, and applications in materials science and surface chemistry.
Applications may include use as a coupling agent, surface modifier, or precursor for fluorinated materials, though specific uses require further research.
Properties
CAS No. |
406-66-6 |
|---|---|
Molecular Formula |
C8H18F2Si |
Molecular Weight |
180.31 g/mol |
IUPAC Name |
difluoro-bis(2-methylpropyl)silane |
InChI |
InChI=1S/C8H18F2Si/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
JBFWEIYRGONWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Si](CC(C)C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluorobis(2-methylpropyl)silane typically involves the reaction of 2-methylpropylsilane with a fluorinating agent. One common method is the reaction of 2-methylpropylsilane with hydrogen fluoride (HF) in the presence of a catalyst. The reaction conditions usually require a controlled temperature and pressure to ensure the selective formation of the difluorinated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Difluorobis(2-methylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to simpler silanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Difluorobis(2-methylpropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of difluorobis(2-methylpropyl)silane involves its interaction with various molecular targets. The silicon-fluorine bonds in the compound are highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Methyl-bis(2-methylpropyl)silane
- Structure : $ \text{Si(CH}3\text{)(CH}2\text{C(CH}3\text{)}2\text{)}_2 $
- Key Differences : Replaces fluorine atoms with a methyl group, reducing electronegativity and polarity.
- Properties :
- Lower thermal stability due to absence of fluorine.
- Higher hydrophobicity but weaker resistance to oxidative environments.
Table 1: Structural Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Difluorobis(2-methylpropyl)silane | 2 F, 2 isobutyl | ~206.3* | High polarity, thermal stability |
| Methyl-bis(2-methylpropyl)silane | 1 CH$_3$, 2 isobutyl | ~186.4* | Hydrophobic, lower reactivity |
*Calculated based on standard atomic weights.
Trimethoxy(pentafluorophenyl)silane (TPFS)
- Structure : $ \text{Si(OCH}3\text{)}3\text{(C}6\text{F}5\text{)} $
- Key Differences : Aromatic fluorinated group vs. aliphatic isobutyl; methoxy groups enhance hydrolytic reactivity.
- Properties :
- Comparison: this compound lacks the aromatic system of TPFS, limiting its use in conductive applications but offering better compatibility with non-polar matrices.
Functional Comparison with Silane Coupling Agents
Amino- and Epoxy-Functional Silanes (KH550, KH560)
- Examples: KH560 (γ-glycidoxypropyltrimethoxysilane): Contains epoxy groups for covalent bonding with polymers like PLA. KH550 (γ-aminopropyltriethoxysilane): Amino groups enable strong interfacial adhesion in composites.
- Performance: KH560 improves mechanical properties in PLA composites (e.g., 4 wt% KH560 enhances tensile strength by ~20%) . this compound’s non-polar structure may reduce compatibility with polar matrices like PLA but could excel in fluoropolymer blends.
Table 2: Application-Specific Comparison
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